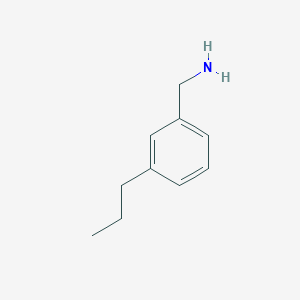

(3-Propylphenyl)methanamine

Description

Contextual Role as a Primary Aromatic Amine Synthon

As a primary aromatic amine, (3-Propylphenyl)methanamine is a key intermediate in the synthesis of a wide range of organic compounds. Primary amines are fundamental building blocks in organic synthesis due to the nucleophilicity of the nitrogen atom and its ability to form various functional groups. The presence of the benzylamine (B48309) backbone allows for its participation in numerous chemical transformations.

Significance in Complex Chemical Structure Elaboration

The "3-propyl" substitution on the phenyl ring influences the compound's physical and chemical properties, such as its solubility and reactivity. This specific substitution pattern can be crucial in directing the assembly of complex molecular architectures. The propyl group can introduce steric hindrance or favorable interactions that guide the stereochemical outcome of reactions, a critical aspect in the synthesis of intricate target molecules.

Structure

3D Structure

Properties

CAS No. |

110207-96-0 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.23 g/mol |

IUPAC Name |

(3-propylphenyl)methanamine |

InChI |

InChI=1S/C10H15N/c1-2-4-9-5-3-6-10(7-9)8-11/h3,5-7H,2,4,8,11H2,1H3 |

InChI Key |

OTDRPJWJVGPZHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=CC=C1)CN |

Origin of Product |

United States |

Chemical and Physical Properties

The fundamental properties of (3-Propylphenyl)methanamine are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 110207-96-0 bldpharm.com |

| Molecular Formula | C₁₀H₁₅N bldpharm.com |

| Molecular Weight | 149.23 g/mol bldpharm.com |

| Boiling Point | Data not readily available |

| Solubility | Methanamine derivatives generally exhibit solubility that is dependent on temperature and the specific solvent used. |

Mechanistic Organic Chemistry and Reactivity Profiles of 3 Propylphenyl Methanamine and Analogous Aromatic Amines

Electron Transfer and Redox Chemistry of Aromatic Amines

The chemistry of aromatic amines is fundamentally influenced by the lone pair of electrons on the nitrogen atom, which can be readily removed to initiate a cascade of reactions. This electron-donating character is central to their redox behavior.

Oxidative Self-Coupling Processes

The oxidation of aromatic amines can lead to self-coupling reactions, forming new carbon-nitrogen or nitrogen-nitrogen bonds. These processes are often initiated by a one-electron oxidation of the amine to form a highly reactive amine radical cation. rsc.org The fate of this intermediate dictates the final product.

In the presence of suitable catalysts and oxidants, primary amines like benzylamine (B48309) and its derivatives can undergo oxidative self-coupling to form imines. rsc.orgresearchgate.net For instance, a-MnO2 has been demonstrated as an effective catalyst for the self-coupling of benzylic amines using tert-Butyl hydroperoxide (TBHP) as the oxidant, achieving high conversion and selectivity for the corresponding imines. rsc.org Similarly, metal- and oxidant-free electrochemical methods can promote the self-coupling of benzylamines to yield imines. rsc.org

For anilines, or primary aromatic amines where the amino group is directly attached to the ring, oxidative coupling can lead to the formation of azo compounds. A flower-like CuCo2O4 nanomaterial has been shown to be a remarkable catalyst for the direct aerobic oxidative coupling of various substituted anilines to their corresponding azobenzenes in high yields. nih.govacs.org The reaction proceeds smoothly in the presence of air, highlighting a green chemistry approach. The electronic nature of substituents on the aromatic ring influences the reaction yield, with electron-donating groups generally affording higher yields than electron-withdrawing groups. acs.org

The general mechanism for these coupling reactions involves the initial formation of an amine radical cation. oup.com Subsequent steps can vary, but for aniline (B41778) derivatives, dimerization of two radical cations can occur, often leading to a benzidine-type structure which is further oxidized. oup.comrsc.orgrsc.org In the case of azo compound formation, the process involves a more complex pathway likely involving nitrene or related intermediates formed after initial amine oxidation.

Table 1: Examples of Catalytic Oxidative Self-Coupling of Aromatic Amines

| Amine Substrate | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | α-MnO₂, TBHP, rt | Imine | 99% conversion, 98% selectivity | rsc.org |

| p-Toluidine | CuCo₂O₄, Air, 85 °C | Azo Compound | 95% | acs.org |

| 4-Fluoroaniline | Electrochemical (5V), CH₃CN | Diazene | 55% | rsc.org |

| Dibenzylamine | Electrochemical (5V), CH₃CN | Imine | 98% conversion | rsc.org |

Electrochemical Oxidation Mechanisms

The electrochemical oxidation of aromatic amines has been studied extensively as a means to understand their intrinsic redox properties and to drive synthetic transformations. nih.gov The potential required for oxidation is highly dependent on the amine's structure and the substituents on the aromatic ring. researchgate.net Generally, electron-donating groups lower the oxidation potential, making the amine easier to oxidize, while electron-withdrawing groups have the opposite effect. researchgate.net For an amine like (3-Propylphenyl)methanamine, the electron-donating nature of the propyl group would be expected to slightly lower its oxidation potential compared to unsubstituted benzylamine.

The universally accepted first step in the anodic oxidation of aromatic amines is the loss of a single electron from the nitrogen atom to form an amine radical cation. nih.govresearchgate.net The subsequent reactivity of this radical cation is influenced by the reaction conditions and the structure of the amine.

Theoretical studies using aniline as a model compound suggest that the dimerization of two radical cations is a key step that occurs prior to deprotonation. rsc.orgrsc.org The unpaired electron in the aniline radical cation is primarily located on the nitrogen and the para-carbon of the aromatic ring. rsc.org This distribution of spin density dictates the regioselectivity of coupling reactions. For this compound, which is a benzylic amine, the initial radical cation would be centered on the nitrogen. Subsequent deprotonation could occur at the nitrogen or the adjacent methylene (B1212753) group, leading to different reactive intermediates.

In the case of polycyclic aromatic amines, the regioselectivity of electrochemical oxidation is determined by the spin density distribution in the radical cation tautomers and the electrostatic potential of the parent molecule. nih.gov This leads to specific annulation pathways, forming products like carbazoles. nih.gov

Catalytic Reaction Mechanisms

This compound and its analogs are versatile substrates and reagents in a variety of catalytic reactions, which proceed through distinct mechanistic pathways depending on the type of catalyst employed.

Transition Metal-Mediated Pathways (e.g., C-H Activation, Hydroamination)

Transition metals are powerful tools for forging new bonds by activating otherwise inert C-H bonds or by facilitating the addition of N-H bonds across unsaturated systems.

C-H Activation: Transition metal-catalyzed C-H activation enables the direct functionalization of C-H bonds, offering a more atom- and step-economical approach to complex molecules. snnu.edu.cn Aromatic amines can participate in these reactions in several ways. The amine itself can act as a directing group, coordinating to the metal center and guiding the catalyst to a specific C-H bond, typically in the ortho position. nih.gov For a substrate like this compound, the amine could direct functionalization at the C2 or C6 position of the phenyl ring. Alternatively, amines can be used to form transient directing groups, such as imines, in situ, which then guide the C-H activation event. snnu.edu.cn For example, rhodium(I) catalysts combined with a catalytic amount of an amine like 2-amino-3-picoline can achieve the hydroacylation of olefins, where a transient imine intermediate is key to the mechanism. snnu.edu.cn

Hydroamination: Hydroamination is the addition of an N-H bond across a carbon-carbon multiple bond (alkene, alkyne, or allene) and represents a direct method for synthesizing more complex amines. libretexts.org Late transition metals such as palladium, rhodium, iridium, and copper are commonly used to catalyze these reactions. acs.orgresearchgate.net The mechanism often involves either the nucleophilic attack of the amine on a metal-activated alkyne/alkene or the insertion of the unsaturated bond into a metal-hydride or metal-amide bond. acs.org Aromatic amines are common substrates in these transformations. For instance, the palladium-catalyzed hydroamination of allenes with secondary aromatic amines can proceed with high regio- and stereoselectivity. snnu.edu.cn Copper catalysts have been employed for the aza-Michael addition of aromatic amines to activated olefins, a form of hydroamination. nih.gov

Table 2: Transition Metal-Catalyzed Reactions Involving Aromatic Amines

| Reaction Type | Metal Catalyst | Amine Role | Coupling Partner | Mechanistic Feature | Reference |

|---|---|---|---|---|---|

| C-H Alkylation | Ruthenium | Directing Group | Olefin | ortho-Alkylation of aryl ketones | nih.gov |

| C-H Functionalization | Rhodium/Iridium | Transient Directing Group | Alkyne/Alkene | Imine-guided C-H activation/annulation | snnu.edu.cn |

| Hydroamination | Palladium | Nucleophile | Allene | Regio- and stereoselective N-H addition | snnu.edu.cn |

| Hydroamination | Copper | Nucleophile | Activated Olefin | aza-Michael addition | nih.gov |

| Hydroamination | Late Transition Metals | Nucleophile | Alkyne/Alkene | Oxidative addition of N-H bond to metal | acs.org |

Radical-Based Catalysis

The generation of amine radical cations via single-electron transfer (SET) is a powerful strategy in modern organic synthesis, often initiated by photoredox catalysis. beilstein-journals.org Once formed, the amine radical cation can engage in several productive pathways. Deprotonation of the radical cation at an adjacent C-H bond (an a-amino position) generates an a-amino radical. beilstein-journals.org This radical is a key intermediate that can be oxidized to an electrophilic iminium ion or participate directly in bond-forming reactions.

For an amine like this compound, photoredox-catalyzed oxidation would form the corresponding radical cation. Subsequent deprotonation of the methylene C-H bond would yield an a-amino radical, poised for further reaction. This strategy has been used in copper-catalyzed enantioconvergent N-alkylation of aromatic amines with alkyl halides, where a radical mechanism circumvents challenges associated with sterically hindered nucleophiles. acs.org

Radical chemistry can also be initiated by non-photochemical means. Laccase enzymes, for example, can catalyze the mono-electronic oxidation of aromatic amines to generate reactive radical intermediates, which can be harnessed to build complex heterocyclic structures. mdpi.com Another approach involves activating primary aromatic amines by converting them into pyridinium (B92312) salts. These salts can then undergo a radical reaction to cleave the C(sp2)-N bond, enabling transformations like borylation. nih.gov

Organocatalytic Transformations

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Aromatic amines are central to this field, acting as both substrates and catalysts. nih.gov In "aromatic aminocatalysis," anilines or related compounds serve as the catalyst, proceeding through the formation of imine or enamine intermediates. nih.gov Compared to their aliphatic counterparts, aromatic amine catalysts are often more conformationally rigid and can lead to more active intermediates due to conjugation. nih.gov

Primary amines, including benzylic amines, are workhorse catalysts for transformations involving aldehydes and ketones. They operate via two main activation modes: the formation of a nucleophilic enamine (HOMO activation) or an electrophilic iminium ion (LUMO activation). diva-portal.org Chiral primary a-amino amides, which are readily synthesized, have proven to be excellent bifunctional organocatalysts, leveraging hydrogen bonding and steric effects to control stereochemistry in reactions like aldol (B89426) additions. mdpi.com

Aromatic amines are also key nucleophiles in organocatalyzed reactions. The asymmetric aza-Friedel–Crafts reaction, which involves the addition of an amine to an electrophile like an imine, is a powerful method for C-H functionalization. beilstein-journals.org This reaction is often catalyzed by chiral phosphoric acids, which act as Brønsted acids to activate the electrophile while simultaneously organizing the transition state through a network of hydrogen bonds to ensure high enantioselectivity. beilstein-journals.org

Acid-Catalyzed Glycosylation Mechanisms

The reaction between primary amines and reducing sugars, such as glucose, is a well-documented process known as non-enzymatic glycation or the Maillard reaction. nih.gov For this compound, this reaction would be initiated under acid catalysis. The mechanism commences with the protonation of the carbonyl oxygen of the open-chain form of a reducing sugar, like glucose, enhancing its electrophilicity. The primary amine group of this compound then acts as a nucleophile, attacking the carbonyl carbon.

This nucleophilic addition leads to the formation of a tetrahedral intermediate known as a carbinolamine. unizin.org Subsequent proton transfers and the elimination of a water molecule result in the formation of a Schiff base, or an imine, where a carbon-nitrogen double bond replaces the carbonyl group. researchgate.netresearchgate.net This imine is in equilibrium with cyclic isomers called glycosylamines. nih.gov Over time, the Schiff base can undergo an irreversible rearrangement to form a more stable ketoamine, known as an Amadori product. researchgate.netresearchgate.net

Nucleophilic Character of the Amine Group

The primary amine group (-CH₂NH₂) in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity is central to its reactivity, allowing it to participate in a wide array of chemical transformations.

Addition Reactions with Carbonyls and Unsaturated Systems

The reaction of this compound with aldehydes or ketones is a classic example of nucleophilic addition, leading to the formation of an imine (also known as a Schiff base). libretexts.orgyoutube.com The mechanism begins with the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon. youtube.comchemistrysteps.com This step forms a zwitterionic tetrahedral intermediate, which quickly undergoes proton transfer to yield a neutral carbinolamine. unizin.orglibretexts.org Under mildly acidic conditions (optimally around pH 4.5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). chemistrysteps.comjove.com The lone pair on the adjacent nitrogen then expels the water molecule, forming a resonance-stabilized iminium ion. youtube.comchemistrysteps.com Finally, a base (such as a water molecule or another amine molecule) removes a proton from the nitrogen to yield the final, neutral imine product and regenerate the acid catalyst. unizin.orglibretexts.org

This compound can also undergo conjugate addition (or Michael addition) to α,β-unsaturated carbonyl compounds. libretexts.org In this reaction, the nucleophilic amine attacks the β-carbon of the unsaturated system, which is rendered electrophilic by the electron-withdrawing effect of the carbonyl group. libretexts.orgbeilstein-journals.org This 1,4-addition results in the formation of an enolate intermediate, which is then protonated at the α-carbon to yield a β-amino carbonyl compound. libretexts.org This pathway is often thermodynamically favored over the direct 1,2-addition to the carbonyl carbon. libretexts.org

Table 1: Representative Addition Reactions of this compound

| Reactant Type | Example Reactant | Product Type |

|---|---|---|

| Aldehyde | Benzaldehyde | Imine (Schiff Base) |

| Ketone | Acetone | Imine (Schiff Base) |

| α,β-Unsaturated Ketone | Methyl vinyl ketone | β-Amino Ketone |

N-Substituted Derivative Formation Pathways (e.g., Amidation, Sulfonamidation, Isocyanate Formation)

The nucleophilic amine of this compound readily reacts with various electrophiles to form stable N-substituted derivatives.

Amidation: The reaction with acyl chlorides or acid anhydrides, often under Schotten-Baumann conditions, yields N-substituted amides. byjus.comwikipedia.org In this base-catalyzed reaction, the amine attacks the carbonyl carbon of the acyl chloride, displacing the chloride ion. testbook.comvedantu.com A base, typically aqueous sodium hydroxide (B78521) or pyridine, is used to neutralize the HCl byproduct, preventing it from protonating the starting amine and driving the reaction to completion. vedantu.comcollegedunia.com For example, reacting this compound with acetyl chloride would produce N-((3-propylphenyl)methyl)acetamide. wikipedia.org

Sulfonamidation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, produces sulfonamides. researchgate.net This reaction is the basis of the Hinsberg test, used to differentiate primary, secondary, and tertiary amines. wikipedia.orgbyjus.com As a primary amine, this compound would react with benzenesulfonyl chloride in the presence of a base to form a sulfonamide. unacademy.com The resulting sulfonamide still possesses an acidic proton on the nitrogen, rendering it soluble in the aqueous alkali base. wikipedia.orgunacademy.com

Isocyanate Formation: Isocyanates are typically synthesized from primary amines via phosgenation, which involves reacting the amine with phosgene (B1210022) (COCl₂) or a safer equivalent like diphosgene or triphosgene. wikipedia.orgrsc.org The reaction proceeds through a carbamoyl (B1232498) chloride intermediate. wikipedia.org Due to the hazardous nature of phosgene, this process requires stringent safety precautions. wikipedia.orgcsic.es This method transforms the primary amine into a highly reactive isocyanate functional group (R-N=C=O). google.comgoogle.com

Table 2: Formation of N-Substituted Derivatives

| Reagent | Reaction Type | Product Functional Group |

|---|---|---|

| Acetyl Chloride | Amidation (Acylation) | Amide |

| Benzenesulfonyl Chloride | Sulfonamidation | Sulfonamide |

| Phosgene (or equivalent) | Phosgenation | Isocyanate |

Diazonium Salt Reactivity and Subsequent Transformations

The treatment of primary amines with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) is a diazotization reaction. While primary aromatic amines (anilines) form relatively stable diazonium salts at low temperatures, primary benzylic amines like this compound behave more like aliphatic amines. The resulting benzylic diazonium salt is highly unstable and readily loses dinitrogen gas (N₂) to form a benzylic carbocation. This reactive carbocation can then undergo a variety of subsequent transformations, such as reacting with water to form an alcohol, with halide ions to form a benzyl (B1604629) halide, or undergoing elimination to form an alkene, leading to a mixture of products.

Electrophilic Activation of the Aromatic Ring

The benzene (B151609) ring of this compound is substituted with two groups: a propyl group (-CH₂CH₂CH₃) and an aminomethyl group (-CH₂NH₂). Both are classified as activating, ortho-, para-directing groups for electrophilic aromatic substitution. prepp.incognitoedu.org

Directed Aromatic Substitution Mechanisms

The outcome of electrophilic aromatic substitution on the this compound ring is determined by the combined directing effects of the propyl and aminomethyl substituents.

Activating Nature: Both alkyl groups (like propyl) and the aminomethyl group donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.orgmasterorganicchemistry.com Alkyl groups are weakly activating through an inductive effect and hyperconjugation. libretexts.org The aminomethyl group is also activating.

Directing Effects: Both groups direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orgorganicchemistrytutor.com In this compound, the substituents are at positions 1 and 3.

The propyl group directs to positions 2, 4, and 6.

The aminomethyl group directs to positions 2, 4, and 6.

Combined Influence: The positions activated by both groups are 2, 4, and 6.

Position 2: This position is ortho to both the propyl and the aminomethyl groups. It is strongly activated electronically, but significant steric hindrance from two adjacent substituents would likely disfavor attack at this site.

Position 4: This position is para to the propyl group and ortho to the aminomethyl group. It is strongly activated and less sterically hindered than position 2.

Position 6: This position is ortho to the propyl group and para to the aminomethyl group. It is also strongly activated with moderate steric hindrance.

Therefore, electrophilic attack is most likely to occur at positions 4 and 6, leading to a mixture of 1-electrophile-2-propyl-4-(aminomethyl)benzene and 1-electrophile-2-(aminomethyl)-4-propylbenzene derivatives.

Influence of Reaction Conditions: It is crucial to note that under strongly acidic conditions, which are common for many electrophilic aromatic substitution reactions (e.g., nitration), the primary amine group will be protonated to form an ammonium (B1175870) group (-CH₂NH₃⁺). This protonated group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. wikipedia.org In this scenario, the directing influence would be dominated by the activating, ortho-, para-directing propyl group, leading to substitution primarily at positions 4 and 6 relative to the propyl group.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Conditions | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | H₂SO₄/HNO₃ (Strongly Acidic) | 1-Nitro-2-propyl-4-(aminomethyl)benzene & 1-Nitro-4-propyl-2-(aminomethyl)benzene |

| Bromination | Br⁺ | Br₂/FeBr₃ (Lewis Acid) | 1-Bromo-2-propyl-4-(aminomethyl)benzene & 1-Bromo-4-propyl-2-(aminomethyl)benzene |

| Friedel-Crafts Acylation | R-C=O⁺ | Acyl Chloride/AlCl₃ | Reaction likely fails due to amine complexation with AlCl₃ |

Reaction Dynamics and Intermediates

The reactivity of this compound, like other benzylic amines, is dictated by the sequence of transient species formed during a reaction. Understanding the nature and characteristics of these fleeting intermediates is crucial for elucidating reaction mechanisms and predicting product formation. While specific studies on this compound are not extensively documented, a wealth of information from analogous aromatic amines provides a strong basis for predicting its behavior.

Transient Species Characterization in Amine Reactions

The reactions of aromatic amines, including benzylic amines, are characterized by the formation of several key transient species. These intermediates, though short-lived, have been successfully characterized using a variety of spectroscopic and kinetic techniques. The primary intermediates include amine radical cations, aminyl radicals, and Schiff base complexes.

Amine Radical Cations: A common feature in the oxidation of aromatic amines is the initial formation of an amine radical cation through a one-electron oxidation process. beilstein-journals.org This can be achieved through various methods, including electrochemical oxidation, chemical oxidants, and photoredox catalysis. beilstein-journals.orgnih.gov The generation of these radical cations can be confirmed by their characteristic absorption and electron spin resonance (ESR) spectra. researchgate.net For instance, mixing micromolar solutions of aromatic amines with copper(II) perchlorate (B79767) in acetonitrile (B52724) has been shown to effectively generate the corresponding amine radical cations. researchgate.net In the context of benzylic amines, the initial single-electron transfer from the amine to an oxidant forms a radical cation on the nitrogen atom. nih.gov This intermediate is highly reactive and can undergo further reactions, such as deprotonation at the alpha-position to yield a benzyl radical. nih.gov

Aminyl Radicals: Aminyl radicals (R₂N•) are another class of crucial intermediates in amine reactions. rsc.org These neutral, odd-electron species are often formed from the deprotonation of amine radical cations. beilstein-journals.org The stability of aminyl radicals can be influenced by steric protection and electron delocalization. rsc.org While highly reactive and often short-lived, their existence has been confirmed in various chemical and biological processes. rsc.orgnih.gov The stabilization of aminyl radicals is a significant area of research, with some studies reporting the isolation and characterization of stable aminyl radical-containing metal complexes. rsc.org

Schiff Base Complexes and Quinonoid Species: In enzymatic reactions, such as the oxidation of benzylamines by amine oxidases, the formation of transient enzyme-substrate and enzyme-product complexes has been observed. nih.gov Using techniques like anaerobic, rapid-scanning stopped-flow spectroscopy, researchers have identified intermediates such as enzyme-substrate Schiff base complexes. nih.gov For example, in the reaction of benzylamine with bovine serum amine oxidase, a transient absorbance at 340 nm is attributed to an enzyme-substrate Schiff base complex. nih.gov With substituted benzylamines, additional transient species, such as quinonoid intermediates, have been detected. nih.gov

Hydride-Ion Transfer and Carbocationic Intermediates: In the oxidation of substituted benzylamines by reagents like cetyltrimethylammonium permanganate, the proposed mechanism involves a hydride-ion transfer from the amine to the oxidant in the rate-determining step. ias.ac.in This leads to the formation of a carbocationic activated complex. ias.ac.in Evidence for this mechanism includes a substantial kinetic isotope effect upon deuteration of the benzylic position (PhCD₂NH₂). ias.ac.in

The following table summarizes the key transient species characterized in the reactions of analogous aromatic and benzylic amines, providing insights into the expected intermediates for this compound.

| Transient Species | Method of Generation/Observation | Characterization Technique(s) | Key Features | Analogous Compound(s) Studied | Citation(s) |

| Amine Radical Cation | One-electron oxidation (chemical, electrochemical, photochemical) | Absorption Spectroscopy, Electron Spin Resonance (ESR) Spectroscopy | Odd-electron species, precursor to other radicals. | Aromatic amines, Benzylamine | beilstein-journals.orgnih.govresearchgate.net |

| Aminyl Radical | Deprotonation of amine radical cation, electron attachment to azido (B1232118) compounds | ESR Spectroscopy, Theoretical Calculations | Neutral radical, stability influenced by steric and electronic effects. | Various aromatic amines, Azidonucleosides | rsc.orgnih.govgrafiati.com |

| Schiff Base Complex | Enzymatic oxidation | UV-Visible Spectroscopy (rapid-scanning stopped-flow) | Covalent intermediate between amine/product and enzyme. | Benzylamine, p-Hydroxybenzylamine | nih.gov |

| Quinonoid Species | Enzymatic oxidation of substituted benzylamines | UV-Visible Spectroscopy | Formed from Schiff base complexes. | p-Hydroxybenzylamine, p-Methoxybenzylamine | nih.gov |

| Carbocationic Activated Complex | Hydride-ion transfer to an oxidant | Kinetic Isotope Effect Studies, Correlation Analyses | Positively charged intermediate at the benzylic carbon. | Substituted Benzylamines | ias.ac.in |

| Benzyl Radical | Deprotonation of amine radical cation at the α-position | Inferred from product analysis in electrocatalytic oxidation | Neutral radical at the benzylic position. | Benzylamine | nih.gov |

| Aldimine | Oxidation of benzyl radical or disproportionation | Product analysis (NMR, IR) | Intermediate leading to coupled products or hydrolysis. | Benzylamine | nih.gov |

| Nitrone | Oxidation of secondary benzylic amines with H₂O₂ | NMR Spectroscopy | Formed from selective oxidation of the benzylic position. | N-benzyl-N-alkyl substituted amines | nih.gov |

This detailed understanding of transient species in analogous systems provides a robust framework for predicting and interpreting the complex reaction dynamics of this compound.

Theoretical and Computational Chemistry Investigations of 3 Propylphenyl Methanamine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of (3-Propylphenyl)methanamine. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing a detailed picture of the molecule's behavior. researchgate.net

Detailed Research Findings: DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties. irjweb.comnih.gov A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

Calculated energetic properties provide the total energy, enthalpy, and Gibbs free energy of the molecule, which are crucial for assessing its thermodynamic stability. These calculations can be performed for the molecule in the gas phase or with the inclusion of a solvent model (like the Polarization Continuum Model, PCM) to simulate its behavior in a liquid environment. chalcogen.ro

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -6.25 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -1.75 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.50 eV | Indicates chemical reactivity and stability. researchgate.net |

| Dipole Moment | 1.45 D | Measures the polarity of the molecule. |

| Total Energy (Hartree) | -445.123 | Thermodynamic stability of the molecule at 0 K. |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. ijrpr.com By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate detailed reaction mechanisms. rsc.orgnih.gov This is particularly valuable for understanding reactions at the amine group, such as nucleophilic substitution, acylation, or oxidation. researchgate.netresearchgate.net

Detailed Research Findings: For a reaction, such as the acylation of the amine group, computational methods can identify the transition state structure—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. nih.gov

For example, studying the reaction of this compound with an acyl chloride would involve modeling the nucleophilic attack of the nitrogen atom on the carbonyl carbon. Calculations would reveal whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate. rsc.org The influence of the propylphenyl group on the reaction barrier can be quantified by comparing the activation energy with that of a simpler amine like benzylamine (B48309). Such studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone. ijrpr.com

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + Acyl Chloride |

| Transition State (TS1) | +15.5 | Structure for the formation of the tetrahedral intermediate. |

| Tetrahedral Intermediate | -5.2 | A short-lived intermediate species. rsc.org |

| Transition State (TS2) | +12.8 | Structure for the elimination of the leaving group (Cl-). |

| Products | -25.0 | N-acylated this compound + HCl |

In Silico Screening and Molecular Docking for Ligand-Target Interactions

In silico screening and molecular docking are powerful computational techniques used extensively in drug discovery to predict how a molecule like this compound might interact with a biological target, such as a protein or enzyme. wikipedia.orgnih.govopenaccessjournals.com

Detailed Research Findings: Molecular docking involves placing a ligand (this compound in this case) into the binding site of a receptor and evaluating the interaction energy. asianjpr.com The process requires a three-dimensional structure of the target protein, often obtained from X-ray crystallography or NMR spectroscopy. Docking algorithms then sample a vast number of possible orientations and conformations of the ligand within the binding site. nih.gov

A scoring function is used to estimate the binding affinity for each pose, typically reported as a docking score in kcal/mol. wikipedia.org Lower scores indicate a more favorable binding interaction. This allows for the rapid screening of large libraries of compounds to identify potential hits. For this compound, docking studies could explore its potential to bind to targets like monoamine oxidases or other enzymes where benzylamine derivatives are known to be active. The results would highlight key interactions, such as hydrogen bonds between the amine group and polar residues in the active site, or hydrophobic interactions involving the propylphenyl moiety.

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Types of Interactions |

|---|---|---|---|

| Enzyme A (e.g., Monoamine Oxidase) | -7.8 | Asp120, Tyr405, Phe210 | Hydrogen Bond (with NH2), Pi-Pi Stacking (with Phenyl) |

| Receptor B (e.g., GPCR) | -6.5 | Ser95, Trp150, Leu250 | Hydrogen Bond (with NH2), Hydrophobic (with Propyl) |

Advanced Bonding Analysis (e.g., Charge Decomposition Analysis, Atoms in Molecule, Natural Bond Orbital Methods)

To gain a deeper understanding of the chemical bonding and electronic structure within this compound, advanced analytical methods are applied to the quantum chemical wavefunction.

Detailed Research Findings:

Charge Decomposition Analysis (CDA): CDA is a method used to analyze donor-acceptor interactions by partitioning the charge transfer between molecular fragments. ontosight.aiacs.orgresearchgate.net For this compound, one could define the propylphenyl group and the methanamine group as two fragments to quantify the electronic interaction and charge transfer between the aromatic system and the amine functionality.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms and the bonds between them. nih.govwikipedia.orgmcmaster.ca Analysis of the bond critical points (BCPs) provides information about the nature of the chemical bonds. For the C-N bond in this compound, the electron density (ρ) and its Laplacian (∇²ρ) at the BCP would characterize its strength and nature (i.e., whether it is predominantly covalent). wiley-vch.de

Natural Bond Orbital (NBO) Methods: NBO analysis translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonds. researchgate.netuni-muenchen.de This method is particularly useful for studying hyperconjugative interactions, which are key to molecular stability. wisc.edumaterialsciencejournal.org For this compound, NBO analysis can quantify the delocalization of the nitrogen lone pair (a donor NBO) into the antibonding orbitals (acceptor NBOs) of the adjacent C-C and C-H bonds. The energy associated with these donor-acceptor interactions, E(2), indicates the strength of the stabilization. nih.govwisc.edu

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | σ(Caryl-CCH2) | 3.85 | Lone pair delocalization into C-C antibond |

| σ(CCH2-H) | σ(Caryl-N) | 2.50 | Hyperconjugation |

| π(Caryl-Caryl) | π*(Caryl-Caryl) | 18.50 | Aromatic resonance within the phenyl ring |

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound and identifying impurities. nih.gov Techniques like time-of-flight (TOF) and Orbitrap mass analyzers provide high mass accuracy, enabling the confident identification of molecular formulas. nih.gov In the context of synthesis, HRMS is invaluable for impurity profiling, which can help in identifying byproducts and understanding reaction mechanisms. researchgate.netcolab.ws For instance, the identification of specific impurities can provide clues about the synthetic route employed or the presence of unreacted starting materials. researchgate.netresearchgate.net

HRMS can be coupled with techniques like gas chromatography (GC) or liquid chromatography (LC) for the separation and identification of components in a mixture. thermofisher.com This is particularly useful for analyzing complex reaction mixtures and for the quality control of the final product.

Table 1: Potential Impurities of this compound Detectable by HRMS

| Impurity Name | Potential Origin |

|---|---|

| 3-Propylbenzaldehyde | Unreacted starting material |

| (3-Propylphenyl)methanol | Reduction of the starting aldehyde |

| N,N-bis((3-propylphenyl)methyl)amine | Dimerization or side reaction |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. longdom.orgdocbrown.info One-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Advanced two-dimensional (2D) NMR techniques offer deeper insights into the molecule's connectivity and spatial arrangement. longdom.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of the propyl chain and the aromatic ring protons. longdom.org

HSQC (Heteronuclear Single Quantum Coherence) / HMBC (Heteronuclear Multiple Bond Correlation): These experiments correlate protons with directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC), aiding in the definitive assignment of all carbon and proton signals.

¹³C-APT (Attached Proton Test): This experiment distinguishes between different types of carbon atoms (C, CH, CH₂, and CH₃) based on the number of attached protons, which can simplify the analysis of the ¹³C NMR spectrum. tecmag.com

For molecules with stereocenters, advanced NMR techniques, sometimes in combination with chiral derivatizing agents, can be used for stereochemical and conformational analysis. wordpress.comconicet.gov.ar

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (aromatic, attached to CH₂) | ~141 |

| C2/C6 (aromatic) | ~128-129 |

| C3 (aromatic, attached to propyl) | ~138 |

| C4 (aromatic) | ~126 |

| C5 (aromatic) | ~127 |

| CH₂ (benzylic) | ~46 |

| CH₂ (propyl, benzylic) | ~38 |

| CH₂ (propyl, middle) | ~25 |

| CH₃ (propyl) | ~14 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS) for Reaction Progress Monitoring in Research Contexts

Hyphenated chromatographic techniques, which couple a separation technique with a detection technique, are indispensable for monitoring the progress of chemical reactions in real-time. hidenanalytical.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. azom.com It allows for the separation of reactants, intermediates, products, and byproducts, with the mass spectrometer providing identification of each component. hidenanalytical.comazom.com This technique is often considered a 'gold standard' for the identification of many organic compounds. azom.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be used for a wider range of compounds, including those that are not volatile or are thermally labile. jfda-online.commdpi.com It is particularly useful for monitoring reactions in solution and can provide quantitative information about the concentration of different species over time. nih.gov

These techniques enable researchers to optimize reaction conditions, identify intermediates, and gain a deeper understanding of the reaction mechanism. hidenanalytical.com

Vibrational Spectroscopy (e.g., FT-IR, ATR-FTIR) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and attenuated total reflectance FT-IR (ATR-FTIR), is a rapid and non-destructive method for identifying functional groups within a molecule. upi.edu In the context of this compound, FT-IR spectroscopy can confirm the presence of key functional groups. tsijournals.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3300-3500 (typically two bands for a primary amine) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=C (aromatic) | Stretching | 1450-1600 |

ATR-FTIR is particularly advantageous for real-time reaction monitoring as it can be used to analyze samples directly in the reaction vessel without extensive sample preparation. mt.comresearchgate.netnih.gov This allows for the tracking of the disappearance of reactant peaks and the appearance of product peaks, providing valuable kinetic and mechanistic data. nih.govmdpi.com

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mpg.dersc.org By diffracting X-rays through a single crystal of a compound, a detailed map of electron density can be generated, from which the positions of individual atoms can be determined with high precision. mpg.de

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and the conformation of the propyl group relative to the phenyl ring. While obtaining suitable crystals can be a challenge, the resulting structural information is unparalleled in its detail and accuracy. nih.gov This technique is foundational to structural biology and chemistry for understanding molecular architecture. mpg.de

Isotopic Labeling and Analysis in Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the fate of atoms or functional groups during a chemical reaction, thereby providing detailed mechanistic insights. nih.govsymeres.com In the study of this compound synthesis or reactions, specific atoms can be replaced with their heavier isotopes, such as deuterium (B1214612) (²H) for hydrogen, or carbon-13 (¹³C) for carbon. symeres.comnih.gov

The labeled compound is then subjected to the reaction, and the position of the isotope in the product is determined using techniques like NMR or mass spectrometry. This can reveal, for example, which hydrogen atoms are involved in a particular step of a reaction mechanism. Isotopic labeling can also be used to study kinetic isotope effects, which can provide further information about the rate-determining step of a reaction. dicp.ac.cnbath.ac.uk

Spectroscopic and Analytical Data

Synthetic Routes to the Primary Amine Moiety

The introduction of a primary amine group onto a propyl-substituted benzene (B151609) ring is a critical step in the synthesis of this compound. Several established and innovative methods are employed to achieve this transformation, each with its own set of advantages and limitations.

Reductive Transformations of Nitro and Nitrile Precursors

A common and effective strategy for synthesizing primary amines involves the reduction of corresponding nitro or nitrile compounds. These methods are widely used due to the ready availability of the starting materials and the generally high yields of the desired amine products.

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. For the synthesis of this compound, this would involve the reduction of 3-propyl-1-(nitromethyl)benzene. A variety of reducing agents can be employed for this purpose, including metals like iron or zinc in the presence of an acid. youtube.com This approach is often favored for its cost-effectiveness and procedural simplicity.

Alternatively, the reduction of nitriles offers another robust pathway to primary amines. In this case, 3-propylbenzonitrile would serve as the precursor. This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through the use of hydride reagents like lithium aluminum hydride (LiAlH4). The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For instance, a study on the synthesis of 3,4-methylenedioxymethylamphetamine (MDMA) utilized reductive amination with sodium cyanoborohydride, highlighting a related pathway where an imine intermediate is reduced to an amine. researchgate.net

Biochar, a form of black carbon, has also been shown to catalyze the reductive transformation of nitro compounds, suggesting a potential for more environmentally benign reduction methods. nih.govmdpi.com

Nucleophilic Displacement Strategies

Nucleophilic substitution reactions provide a versatile method for the formation of carbon-nitrogen bonds, a key step in the synthesis of amines like this compound. fiveable.me These strategies typically involve the reaction of a nucleophilic nitrogen source with an electrophilic carbon center.

A classic example of this approach is the Gabriel synthesis, which allows for the controlled formation of primary amines. fiveable.me This method utilizes phthalimide (B116566) as a protected source of ammonia (B1221849), which undergoes alkylation with a suitable alkyl halide, such as 3-propylbenzyl halide. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide yields the desired primary amine, this compound. This method is particularly useful for avoiding the formation of secondary and tertiary amine byproducts that can occur with direct alkylation of ammonia.

Another important nucleophilic substitution reaction is the SN2 reaction, where a primary or secondary amine acts as a nucleophile to displace a leaving group on an alkyl halide or tosylate. fiveable.me The efficiency of this reaction depends on the nucleophilicity of the amine and the nature of the leaving group. For the synthesis of benzylic amines, this could involve the reaction of ammonia or a protected amine equivalent with a 3-propylbenzyl halide. However, the potential for over-alkylation to form secondary and tertiary amines must be carefully managed. To circumvent the poor leaving group ability of the amino group in benzylic amines, activation strategies have been developed to enhance their electrophilicity, allowing them to serve as carbon electrophiles in stereospecific nucleophilic substitution reactions. acs.org

Recent advancements have also explored the direct nucleophilic substitution of alcohols for the functionalization of aromatic amines, catalyzed by Lewis acids like tin(II) triflate. researchgate.net This method offers a more atom-economical approach by using alcohols as alkylating agents.

Direct Amination Approaches

Direct C-H amination represents a highly atom-economical and efficient strategy for the synthesis of amines by directly converting a carbon-hydrogen bond into a carbon-nitrogen bond. nih.gov This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Ritter-type reactions, for example, involve the generation of a carbocation which is then trapped by a nitrile, leading to the formation of an amide after hydrolysis. nih.gov If the carbocation is generated from a C-H bond, this can be considered a direct C-H amination process. Electrophotocatalytic methods have been developed to facilitate such transformations, even enabling vicinal C-H diamination of alkylated arenes. nih.gov

Furthermore, transition metal-catalyzed C-H amination has emerged as a powerful tool. Iron-catalyzed direct C(sp3)–H amination of unactivated C-H bonds using organic azides as the nitrogen source has been reported, offering a pathway to various N-heterocycles. nih.govacs.orgresearchgate.net While this specific methodology focuses on intramolecular reactions, the underlying principles of activating a C-H bond for amination are relevant to the synthesis of aromatic amines. The reactivity of different C-H bonds can vary, with benzylic C-H bonds often being more susceptible to activation. acs.orgresearchgate.net

Regioselective Aromatic Functionalization

Achieving the desired substitution pattern on the aromatic ring is crucial for the synthesis of this compound. Regioselective functionalization techniques ensure that the propyl group and the aminomethyl group are in the correct meta-relationship.

Directed Ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.orgharvard.edu The resulting aryllithium species can then be quenched with a suitable electrophile to introduce a desired functional group with high regioselectivity. organic-chemistry.org

While the aminomethyl group itself is not a strong DMG, a precursor functional group that can be later converted to the aminomethyl group could be used. For instance, a protected amine or an amide group can act as a DMG. wikipedia.org The propyl group could be introduced either before or after the DoM step. If the propyl group is already present, the DMG would direct functionalization to one of the ortho positions. Subsequent manipulation of the introduced functional group could then lead to the desired this compound. The choice of the DMG and the reaction conditions are critical for achieving the desired regioselectivity. organic-chemistry.orgharvard.edu

Electrophilic Aromatic Substitutions with Propylphenyl Moieties

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of benzene and its derivatives. youtube.comlibretexts.orgbyjus.comminia.edu.eg The propyl group on the benzene ring is an ortho-, para-directing and activating group for EAS reactions due to hyperconjugation and inductive effects. quora.com This means that incoming electrophiles will preferentially add to the positions ortho and para to the propyl group.

To synthesize this compound, where the aminomethyl group is meta to the propyl group, a direct electrophilic substitution on propylbenzene (B89791) would not be the ideal final step for introducing the aminomethyl precursor. However, EAS reactions are crucial for preparing the necessary starting materials. For example, Friedel-Crafts acylation of benzene with propanoyl chloride followed by a Clemmensen or Wolff-Kishner reduction would yield propylbenzene. youtube.com

To achieve the meta-substitution pattern, one could start with a meta-directing group, perform an electrophilic substitution, and then either convert the directing group into the aminomethyl group or replace it. For instance, nitration of benzene followed by reduction to aniline (B41778), protection of the amino group, Friedel-Crafts alkylation (which would be directed by the protected amino group), and subsequent deprotection and transformation of the amino group could be a potential, albeit lengthy, route. The reactivity of the aromatic ring towards electrophilic substitution is influenced by the nature of the substituents already present. byjus.com

Functionalization at the Benzylic Methylene (B1212753) Carbon

The benzylic methylene group in this compound is a key site for molecular elaboration. Its C-H bonds can be selectively activated and functionalized, allowing for the construction of more complex molecular architectures.

Stereoselective Alpha-Functionalization (e.g., Alpha-Arylation)

The creation of chiral amines with a stereocenter at the alpha-carbon is of significant interest, particularly for pharmaceutical applications. Stereoselective α-arylation introduces an aryl group to the benzylic carbon, creating α,α-diarylmethylamines with high enantiomeric purity.

One prominent strategy involves the enantioselective deprotonation of a protected benzylamine (B48309) using a chiral base, followed by an intramolecular nucleophilic aromatic substitution (SNAAr). For instance, N'-aryl-N-benzyl ureas can be deprotonated at the benzylic position by a chiral lithium amide base. nih.gov The resulting benzyllithium (B8763671) intermediate undergoes a stereospecific intramolecular cyclization to furnish the α,α-diarylmethylamine derivative with excellent enantiomeric excess (ee), often exceeding 99%. nih.gov This transition-metal-free approach highlights the power of substrate control and chiral base chemistry in asymmetric synthesis. nih.gov

Another approach to chiral α-aryl amines is the catalytic asymmetric α-C-H functionalization of amines bearing an α-aryl motif. researchgate.net While challenging due to the low acidity of the α-C-H bonds, methods have been developed that utilize N-arylidene protection to activate the amine as a carbanion for asymmetric reactions. researchgate.net Furthermore, synergistic catalysis, combining single-electron transfer (SET) and hydrogen atom transfer (HAT), has enabled the N-benzylic C–H arylation of various primary, secondary, and tertiary benzylamines to produce 1,1-diarylmethylamines in high yields. rsc.org

Table 1: Methodologies for Stereoselective α-Arylation of Benzylamine Derivatives

| Method | Catalyst/Reagent | Key Features | Typical Yield/ee | Reference |

| Intramolecular Arylation | Chiral Lithium Amide Base | Transition-metal-free; uses urea-protected benzylamines. | High Yield, >99% ee | nih.gov |

| Synergistic Catalysis | Photoredox/HAT Catalyst | Redox-neutral; broad substrate scope including primary amines. | Up to 98% Yield | rsc.org |

| Carbanion Activation | N-Arylidene Protection | Activates α-C-H for nucleophilic attack. | Good Yield & ee | researchgate.net |

Radical-Mediated C-H Activation Processes (e.g., Alpha-Cross-Coupling)

Radical-mediated C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. At the benzylic position of amines, this is often achieved through a Hydrogen Atom Transfer (HAT) process, which selectively generates an α-amino radical.

A highly effective method combines nickel and photoredox catalysis to directly couple α-amino C-H bonds with aryl halides. ucla.edursc.org In this dual catalytic system, a photocatalyst, upon light absorption, generates a radical species that abstracts a hydrogen atom from the benzylic position of the amine. The resulting α-amino radical is then intercepted by a nickel catalyst in its catalytic cycle to undergo cross-coupling with an aryl halide. ucla.edursc.org This method is notable for its use of readily available starting materials and its tolerance for a wide range of electronically diverse (hetero)aryl halides. ucla.edu

The regioselectivity of C-H functionalization can be controlled by overriding inherent reactivity pathways. For example, in N,N-dimethylbenzylamine, SET catalysis typically targets the N-methyl group. However, the addition of a HAT catalyst precursor like thiobenzoic acid can completely switch the regioselectivity to the N-benzylic position by generating a sulfur-centered radical that preferentially abstracts the benzylic hydrogen. rsc.org This synergistic approach allows for the highly regio- and chemoselective C(sp³)–H arylation of benzylamines. rsc.org

Visible-light photoredox catalysis can also generate benzylic radical intermediates through a sequential single-electron transfer/hydrogen transfer (SET/HAT) process, which can then react with various nucleophiles. acs.org These methods provide a mild and efficient pathway for intermolecular C-N, C-C, and C-Br bond formation at the benzylic position. acs.org

Table 2: Radical-Mediated α-Cross-Coupling of Benzylic Amines

| Catalytic System | Radical Generation | Coupling Partner | Key Features | Reference |

| Nickel/Photoredox Dual Catalysis | Photoredox-mediated HAT | Aryl Halides | Direct C-H/C-X coupling; mild conditions. | ucla.edursc.org |

| SET/HAT Synergistic Catalysis | HAT via Sulfur Radical | Aryl Halides | High regioselectivity for N-benzylic position. | rsc.org |

| Visible-Light Photoredox Catalysis | SET/HAT | BocNH₂, TMSCN, TBAB | Intermolecular C-N, C-C, C-X bond formation. | acs.org |

| Photoredox/Nickel Catalysis | Defluorinative Functionalization | Trifluoromethylated Alkenes | Introduces gem-difluoroalkene motifs at α-amino sites. | beilstein-journals.org |

Electrophilic Alkylation and Acylation Strategies

Direct electrophilic alkylation and acylation at the α-carbon of amines like this compound is challenging due to the higher nucleophilicity of the nitrogen atom, which leads to preferential N-alkylation or N-acylation. masterorganicchemistry.com To achieve C-alkylation, the α-carbon must be rendered nucleophilic.

This is typically accomplished by first protecting the amine functionality with a group that enhances the acidity of the α-C-H bonds, such as an N-arylidene (imine) group. researchgate.net The resulting imine can be deprotonated with a suitable base to form a stabilized carbanion (an aza-allyl anion). This nucleophilic species can then react with electrophiles like alkyl halides or acyl chlorides to form the C-functionalized product. Subsequent hydrolysis of the imine reveals the desired α-substituted primary amine.

Mechanistic studies on rhodium-catalyzed direct C-H alkylation of benzylic amines with alkenes have revealed that the reaction proceeds through such imine intermediates. acs.org This indicates that what is formally a C(sp³)–H activation mechanistically occurs via a C(sp²)–H activation pathway on the transiently formed imine. acs.org

The Friedel-Crafts acylation reaction provides a classic, albeit indirect, route. byjus.commasterorganicchemistry.com One could acylate 1-ethyl-3-propylbenzene to introduce a carbonyl group, which is then reduced. The resulting ketone can be converted to the amine via reductive amination. A more direct Friedel-Crafts approach for functionalization would involve an α-aza-Friedel–Crafts reaction, where an N-Boc protected imine reacts with an electron-rich arene in the presence of a chiral phosphoric acid catalyst to yield optically active aryl methanamine derivatives. sakura.ne.jp

Contemporary Synthetic Strategies

Modern synthetic chemistry emphasizes not only the efficiency of reactions but also their environmental impact and sustainability. Green chemistry principles and electrochemical methods are at the forefront of developing next-generation syntheses for aromatic amines.

Green Chemistry Principles in Amine Synthesis

Green chemistry is a framework of twelve principles aimed at making chemical processes safer and more environmentally sustainable. organic-chemistry.orgacs.orgresearchgate.net These principles are increasingly being applied to amine synthesis.

Key applications include:

Waste Prevention: Designing syntheses with high atom economy, such as reductive amination, where most atoms from the reactants are incorporated into the final product. imist.ma

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives. organic-chemistry.org Reactions performed "on-water" or in deep eutectic solvents (DESs) have shown significant promise for amine synthesis, often leading to enhanced reaction rates and simplified product isolation. mdpi.com

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric ones is a core principle. organic-chemistry.org This is evident in the transition from classical reductions to catalytic hydrogenation or transfer hydrogenation for synthesizing amines from nitriles or amides.

Use of Renewable Feedstocks: Developing synthetic routes that start from biorenewable materials. For example, visible light-mediated oxidation of benzylic C-H bonds has been achieved using catalytic amounts of the biorenewable glucoside, arbutin, as a pre-oxidant. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure, often enabled by photocatalysis or electrochemistry, reduces energy consumption. imist.ma

Table 3: The 12 Principles of Green Chemistry in Amine Synthesis

| Principle | Application in Amine Synthesis |

| 1. Prevention | Design syntheses to minimize byproducts. |

| 2. Atom Economy | Utilize reactions like reductive amination and hydroamination. |

| 3. Less Hazardous Synthesis | Avoid toxic reagents like phosgene (B1210022) derivatives. |

| 4. Designing Safer Chemicals | Design final amine products to have low toxicity. |

| 5. Safer Solvents & Auxiliaries | Use water, ethanol, or deep eutectic solvents. mdpi.com |

| 6. Design for Energy Efficiency | Employ photocatalysis or run reactions at room temperature. |

| 7. Use of Renewable Feedstocks | Utilize starting materials derived from biomass. rsc.org |

| 8. Reduce Derivatives | Avoid unnecessary protection/deprotection steps. |

| 9. Catalysis | Prefer catalytic hydrogenation over stoichiometric metal hydrides. |

| 10. Design for Degradation | Design products that biodegrade after use. |

| 11. Real-time Analysis | Monitor reactions to prevent runaway conditions and byproduct formation. |

| 12. Inherently Safer Chemistry | Choose reagents and conditions that minimize the potential for accidents. |

Electrochemically Promoted Transformations

Electrochemistry offers a powerful and sustainable alternative to conventional chemical reagents, using electricity as a traceless "reagent" to drive redox reactions. acs.org Electrochemical methods have been successfully applied to the synthesis and functionalization of benzylic amines.

Anodic oxidation is a common strategy. The direct or mediated oxidation of a benzylic amine at the anode can generate a radical cation or an iminium ion. These reactive intermediates can then undergo a variety of transformations. For example, the metal- and oxidant-free electrochemical oxidative coupling of benzylamines can produce imines, which are valuable synthetic intermediates. rsc.orgacs.org This process avoids the use of costly and often toxic chemical oxidants.

Electrochemical methods also enable the synthesis of hindered primary amines. acs.orgresearchgate.netnih.gov An electrochemical protocol can achieve the cross-coupling of α-amino radicals (generated via a proton-coupled electron transfer mechanism) with radicals derived from cyanoheteroarenes. researchgate.netnih.gov This approach provides access to amines with fully substituted α-carbon centers, which are challenging to synthesize via traditional methods. acs.org Furthermore, electrogenerated bases can be used to promote reactions, such as the addition of carbon disulfide to primary benzylic amines, facilitating the synthesis of heterocyclic compounds like rhodanines. tandfonline.com

Table 4: Examples of Electrochemically Promoted Reactions for Benzylic Amines

| Reaction Type | Electrode Setup/Mediator | Product Type | Key Features | Reference(s) |

| Oxidative Self-Coupling | Carbon felt anode, Pt cathode | Imines | Metal- and external oxidant-free. | rsc.org |

| Hindered Amine Synthesis | Undivided cell, various electrodes | α-Substituted Amines | Proton-coupled electron transfer (PCET) mechanism. | acs.orgresearchgate.netnih.gov |

| Base-Promoted Addition | Sacrificial Mg anode | Carbamodithioates | In-situ generation of a base to promote reaction. | tandfonline.com |

| Oxidative Synthesis | Carbon felt anode, Pt cathode | Functionalized Amines | Abstraction of hydrogen from the benzylic position. | researchgate.net |

| Isothiocyanate Synthesis | Graphite electrodes | Isothiocyanates | Supporting-electrolyte-free, high-yielding. | acs.org |

Transition Metal-Catalyzed C-H Amination

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach to synthesizing aromatic amines. acs.org Transition metal catalysis is a key technology in this field, enabling the formation of C-N bonds by activating otherwise inert C-H bonds. acs.org This strategy avoids the pre-functionalization of starting materials, which is often required in traditional cross-coupling reactions like the Buchwald-Hartwig amination. acs.org

Recent progress has highlighted the utility of various transition metals, including palladium, copper, rhodium, and iridium, in catalyzing C-H amination reactions. acs.orgd-nb.info These reactions can proceed through either intramolecular or intermolecular pathways. Intramolecular C-H amination is particularly useful for the synthesis of nitrogen-containing heterocyclic compounds. d-nb.info For instance, copper(II) acetate (B1210297) has been used to catalyze the intramolecular C-H amination of N-phenylbenzamidines to produce benzimidazoles. acs.org

Intermolecular C-H amination, while more challenging, offers a direct route to a wide range of aromatic amines. d-nb.info The regioselectivity of these reactions is often controlled by directing groups present on the aromatic substrate. d-nb.info A variety of nitrogen sources can be employed, including azides, amides, and even simple amines, often in the presence of an oxidant. acs.orgnih.gov For example, gold(III) chloride has been shown to mediate the amination of substituted benzenes with azodicarboxylates. nih.gov The development of new catalytic systems continues to expand the scope and applicability of this powerful synthetic tool. rsc.org

Table 1: Examples of Transition Metal-Catalyzed C-H Amination Reactions

| Catalyst System | Aromatic Substrate | Aminating Agent | Product Type | Reference |

| Copper(II) acetate | N-phenylbenzamidine | - (Intramolecular) | Benzimidazole | acs.org |

| Gold(III) chloride | Substituted Benzenes | Azodicarboxylates | Aromatic Amines | nih.gov |

| Rhodium complexes | Alkanes/Arenes | Sulfonimidamide | Alkyl/Aryl Amines | nih.gov |

This table provides a generalized overview of catalyst systems and is not specific to the synthesis of this compound.

N-Methylation with Carbon Dioxide as a C1 Source

The use of carbon dioxide (CO₂) as a renewable and non-toxic C1 source for N-methylation of amines is a significant advancement in green chemistry. rsc.orgthieme-connect.com This approach provides an alternative to traditional methylation methods that often rely on toxic and hazardous reagents like methyl iodide or formaldehyde. units.it The catalytic reduction of CO₂ in the presence of an amine and a reducing agent, such as molecular hydrogen or hydrosilanes, can lead to the formation of N-methylated products. thieme-connect.comunits.it

Several catalytic systems have been developed for this transformation. For instance, ruthenium-based catalysts, in combination with phosphine (B1218219) ligands, have demonstrated high efficiency in the N-methylation of anilines using CO₂ and H₂. units.it In some cases, the reaction can proceed to afford either mono- or dimethylated products with good to excellent yields by tuning the reaction conditions. units.it Catalyst-free systems have also been reported, where the selective synthesis of formamides and methylamines can be achieved by adjusting the solvent and temperature in the presence of a reducing agent like sodium borohydride. rsc.org

The reaction mechanism generally involves the initial formation of a carbamate (B1207046) or formamide (B127407) intermediate from the reaction of the amine and CO₂, followed by reduction to the methylated amine. The choice of catalyst, reducing agent, and reaction conditions is crucial for achieving high selectivity and yield. thieme-connect.comcsic.es

Table 2: Catalytic Systems for N-Methylation of Amines using CO₂

| Catalyst | Reducing Agent | Amine Substrate | Product | Reference |

| [Ru(triphos)(tmm)] / HNTf₂ | H₂ | Aromatic amines | N-methylated anilines | units.it |

| None | NaBH₄ | Various amines | Formamides/Methylamines | rsc.org |

| (IPr)ZnCl₂ | PhSiH₃ | Various amines | N-methylated amines | csic.es |

| CuAlOx | H₂ | Aniline | N-methylaniline/N,N-dimethylaniline | thieme-connect.com |

This table presents examples of catalytic systems and is not exhaustive. The specific application to this compound would require experimental validation.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. bibliotekanauki.pl The use of microwave irradiation is particularly beneficial for the synthesis of various amine derivatives, including amides and imines. bibliotekanauki.plmdpi.com

This technology has been successfully applied to the direct amidation of carboxylic acids with amines. mdpi.com In some protocols, the reaction can be performed under solvent-free conditions, further enhancing its green credentials. mdpi.com For example, a range of aromatic and aliphatic amines have been reacted with carboxylic acids under microwave irradiation, with or without a catalyst like ceric ammonium (B1175870) nitrate (B79036) (CAN), to produce the corresponding amides in good to excellent yields. mdpi.com

Microwave-assisted synthesis has also been employed for the formation of imines from the reaction of aldehydes and ketones with primary amines. researchgate.net Solvent-free conditions, often using a solid support like alumina, can significantly simplify the work-up procedure. researchgate.net Furthermore, protocols for the synthesis of more complex structures, such as unsymmetrical azo dyes from nitroarenes and aromatic amines, have been developed using microwave assistance. researchgate.netnih.gov The rapid heating and potential for specific microwave effects can lead to enhanced reaction rates and selectivities. bibliotekanauki.pl

Table 3: Examples of Microwave-Assisted Reactions for Amine Derivatives

| Reaction Type | Reactants | Conditions | Product | Reference |

| Amidation | Carboxylic acids, Amines | Microwave, optional catalyst (CAN) | Amides | mdpi.com |

| Imine Synthesis | Benzil, Aromatic amines | Microwave, alumina, solvent-free | Benzil diimines | researchgate.net |

| Azo Dye Synthesis | Nitroarenes, Aromatic amines | Microwave, KOH, ethanol | Unsymmetrical azo dyes | researchgate.netnih.gov |

| Amide Synthesis | Formic acid, Aromatic amines | Microwave, solvent-free | Formanilides | bibliotekanauki.pl |

This table illustrates the versatility of microwave-assisted synthesis for various amine-related reactions.

Synthesis of Complex Derivatives and Heterocyclic Scaffolds

The amine functionality in this compound and related aromatic amines serves as a versatile handle for the synthesis of more complex molecules, including glycosylated derivatives, and for the construction of diverse heterocyclic frameworks through various reaction pathways.

Glycosylation of Aromatic Amines

The reaction of aromatic amines with reducing sugars, known as glycosylation, is a key process in both pharmaceutical sciences and food chemistry. nih.govresearchgate.net This non-enzymatic reaction, which is the initial step of the Maillard reaction, leads to the formation of glycosylamines. nih.govresearchgate.net The reaction typically involves the nucleophilic addition of the amine to the open-chain aldehyde form of the sugar, forming a carbinolamine intermediate which then dehydrates to an imine (Schiff base). This imine can then cyclize to form the more stable α- and β-glycosylamine products. nih.govnih.gov

The kinetics and equilibrium of glycosylamine formation are influenced by several factors, including the pH of the solution and the structure of both the amine and the sugar. researchgate.netnih.gov For weakly basic aromatic amines, the reaction rate is often dependent on the concentration of the unprotonated amine and the acyclic form of the sugar. nih.govnih.gov The pH-rate profiles for the glycosylation of various aromatic amines often show a characteristic bend, indicating a change in the rate-determining step from amine addition to dehydration of the carbinolamine. nih.gov Novel methods for glycosylation, such as those using glycal epoxides catalyzed by bismuth nitrate and indium bromide, have also been described. walshmedicalmedia.com The study of these reactions is important for understanding the stability of amine-containing drugs in the presence of reducing sugars and for the synthesis of modified drug candidates with improved properties like water solubility. nih.govresearchgate.net

Cycloaddition Reactions Involving Amine Functionalities

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic compounds. Amine functionalities can participate in or influence various types of cycloaddition reactions. For instance, amine N-oxides can act as 1,3-dipoles in [3+2] cycloaddition reactions with dipolarophiles like silyl-protected imines to form imidazolidine (B613845) intermediates, which can then be converted to valuable 1,2-diamines. nih.govacs.org

The amine functionality can also be used to trigger cascade reactions that include a cycloaddition step. A tertiary amine can initiate a cascade SN2'/cycloaddition sequence between appropriately functionalized allenoates and tosylamides, providing a facile route to structurally diverse azaheterocycles. acs.org Furthermore, the cycloaddition of carbon dioxide with epoxides to form cyclic carbonates can be efficiently catalyzed by amine-functionalized ionic liquids. frontiersin.org In these systems, the amine part of the catalyst can play a crucial role in the reaction mechanism. The immobilization of amine species within metal-organic frameworks (MOFs) has also been shown to enhance the selectivity of CO₂ cycloaddition reactions. rsc.org

Table 4: Examples of Cycloaddition Reactions Involving Amines

| Reaction Type | Amine Derivative | Reaction Partner(s) | Product Type | Reference |

| [3+2] Cycloaddition | Tertiary Amine N-Oxides | Silyl Imines | 1,2-Diamines | nih.govacs.org |

| Cascade SN2'/Cycloaddition | Tertiary Amines (catalyst) | Allenoates, Tosylamides | Azaheterocycles | acs.org |

| CO₂ Cycloaddition | Amine-Functionalized Ionic Liquids (catalyst) | Epoxides, CO₂ | Cyclic Carbonates | frontiersin.org |

This table provides examples of how amine functionalities can be involved in cycloaddition reactions.

Multi-Component Reaction Design for Amine Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. acs.orgbeilstein-journals.org MCRs are characterized by their high atom economy, convergence, and operational simplicity, making them powerful tools for the rapid generation of molecular diversity and the synthesis of complex molecules, including medicinally relevant heterocyclic scaffolds. beilstein-journals.orgrsc.org

Aromatic amines are common building blocks in a wide variety of MCRs. The classical Strecker reaction, for example, combines an amine, a carbonyl compound, and a cyanide source to produce α-aminonitriles, which are precursors to amino acids. nih.gov The Ugi four-component reaction (U-4CR) is another prominent example, where an amine, a carbonyl compound, an isocyanide, and a carboxylic acid react to form α-acylamino amides. beilstein-journals.org Variations of the Ugi reaction are widely used to synthesize diverse heterocyclic structures. beilstein-journals.orgrsc.org